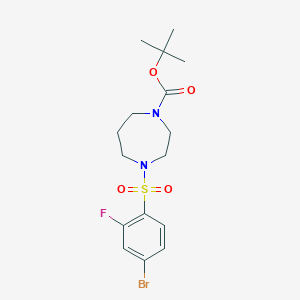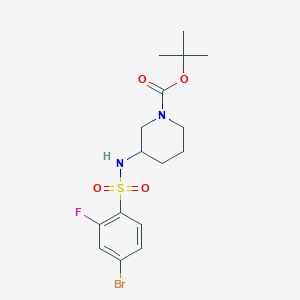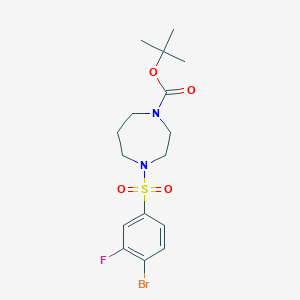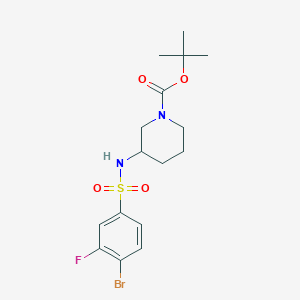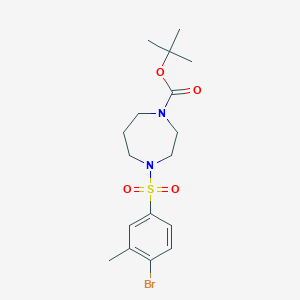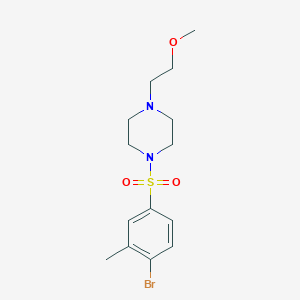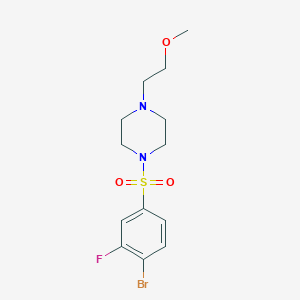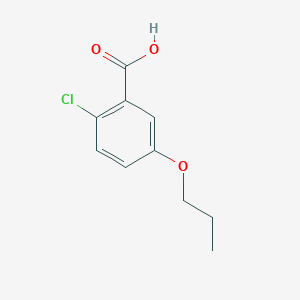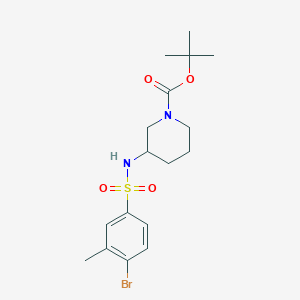
tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a sulfonamide group attached to a brominated methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the Sulfonamide Group: The sulfonamide group is attached to the piperidine ring through sulfonylation reactions using sulfonyl chlorides and amines.
Bromination of the Methylphenyl Ring: The bromination of the methylphenyl ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming different sulfonyl derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Different sulfonyl derivatives.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound to investigate the interactions of sulfonamides with enzymes and receptors.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, sulfonamide-containing compounds are known for their antibacterial properties, and this compound could be explored for similar activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The brominated methylphenyl ring may also play a role in binding to specific sites on proteins, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but lacks the methyl and sulfonamide groups.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a difluoropiperidine ring instead of the methylphenyl ring.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Features a bromopyrazolyl group instead of the methylphenylsulfonamido group.
Uniqueness
tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate is unique due to the presence of both the sulfonamide and brominated methylphenyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
tert-butyl 3-[(4-bromo-3-methylphenyl)sulfonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-12-10-14(7-8-15(12)18)25(22,23)19-13-6-5-9-20(11-13)16(21)24-17(2,3)4/h7-8,10,13,19H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJHDUORQJCLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCN(C2)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
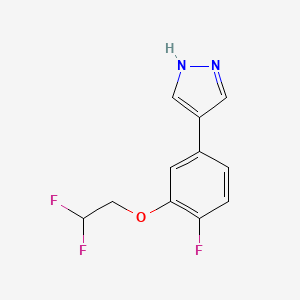
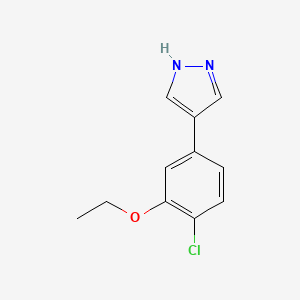
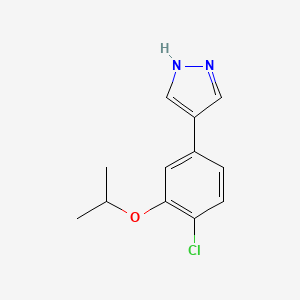
![4-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B8153801.png)
